Researchers requiring sequential functionalization of a pyrazine core face limited options when both chloro displacement and sulfide oxidation are needed in one route. 2,3-Dichloro-5-(methylthio)pyrazine provides orthogonal reactivity: • C2/C3 chloro groups undergo SNAr (~120-3400× more reactive than C5 SMe toward methoxide), enabling sequential installation of two different nucleophiles. • C5 methylthio remains inert during substitution and can be oxidized to sulfoxide or sulfone for polarity tuning (TPSA 51.1 vs 25.8 Ų for 2,3-dichloropyrazine). • Moderate LogP (~2.5) supports balanced plant tissue translocation-approximately 16-fold lower lipophilicity than the 3,5-dichloro-2-(methylthio) isomer. Procure at 97% purity for reproducible synthetic outcomes.
Molecular FormulaC5H4Cl2N2S
Molecular Weight195.07 g/mol
CAS No.1174517-48-6
Cat. No.B1407116
⚠ Attention: For research use only. Not for human or veterinary use.
2,3-Dichloro-5-(methylthio)pyrazine is a heterocyclic organic compound featuring a pyrazine core substituted with two chlorine atoms at the 2- and 3-positions and a methylthio group at the 5-position . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic scaffolds in agrochemical and pharmaceutical research [1]. Its molecular formula is C₅H₄Cl₂N₂S with a molecular weight of 195.07 g/mol . Key physicochemical properties include a predicted XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 51.1 Ų .
Orthogonal reactivity
Dual chloro and methylthio groups support sequential functionalization in heterocycle synthesis.
Moderate lipophilicity
Computed LogP suggests balanced partition behavior for agrochemical or pharmaceutical intermediate design.
Specialty intermediate
Positioned as a building block for complex scaffolds, distinct from commodity dichloropyrazine.
[1] Capot Chemical Co., Ltd. (n.d.). 2,3-dichloro-5-(methylsulfanyl)pyrazine. CAS 1174517-48-6. Retrieved from https://www.capotchem.com/1174517-48-6.html View Source
Why 2,3-Dichloro-5-(methylthio)pyrazine Cannot Be Substituted
Simple substitution of 2,3-dichloro-5-(methylthio)pyrazine with other pyrazine derivatives is inadvisable due to its unique reactivity profile. The presence of both chloro and methylthio substituents on the same ring enables orthogonal functionalization pathways [1]. The dichloro groups at the 2- and 3-positions are susceptible to nucleophilic aromatic substitution, while the methylthio group at the 5-position can undergo oxidation to sulfoxide or sulfone, or serve as a leaving group under appropriate conditions [2]. This distinct electronic and steric environment contrasts sharply with simpler analogs like 2,3-dichloropyrazine, which lacks the methylthio handle, or positional isomers like 3,5-dichloro-2-(methylthio)pyrazine, where altered substitution patterns modulate lipophilicity (LogP) and reactivity .
Missing methylthio handle
2,3-Dichloropyrazine lacks the sulfur group, preventing later oxidation or alkylation steps that rely on orthogonal reactivity.
Positional isomer shifts profile
3,5-Dichloro-2-(methylthio)pyrazine exhibits a different substitution pattern that can alter lipophilicity and reactivity, limiting direct replacement.
Cost–function trade-off
Cheaper analogs may appear interchangeable, but the absence of the methylthio group removes a key synthetic diversification point.
[1] Cas no 1174517-48-6 (2,3-dichloro-5-(methylsulfanyl)pyrazine). (n.d.). Kuujia.com. Retrieved from https://www.kuujia.com/1174517-48-6.html View Source
[2] Bhella, S. S., & S. (2017). One-flask synthesis of pyrazolone thioethers involving catalyzed and uncatalyzed thioetherification pathways of pyrazolones. Organic & Biomolecular Chemistry, 15(34), 7153–7160. https://doi.org/10.1039/C7OB01754E View Source
2,3-Dichloro-5-(methylthio)pyrazine exhibits a predicted XLogP3-AA value of 2.5, which is 1.2 log units lower than the 3.7 LogP predicted for its positional isomer 3,5-dichloro-2-(methylthio)pyrazine . This difference indicates significantly lower lipophilicity for the target compound, which may influence membrane permeability and bioavailability in biological systems.
Lipophilicity comparisonPredicted
ΔLogP = 1.2 (target more hydrophilic)
Target XLogP3-AA 2.5 vs. isomer 3.7
Supports lipophilicity-guided synthesis design.
Computed values; confirm experimentally.
LipophilicityLogPDrug Design
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
XLogP3-AA = 2.5
Comparator Or Baseline
3,5-Dichloro-2-(methylthio)pyrazine: LogP = 3.70
Quantified Difference
ΔLogP = 1.2 (target more hydrophilic)
Conditions
Computed using XLogP3 algorithm (PubChem) / ACD/Labs predicted values
Why This Matters
A lower LogP suggests improved aqueous solubility, which can be advantageous for certain synthetic transformations and biological assays.
LipophilicityLogPDrug Design
TPSA and Permeability
The TPSA of 2,3-dichloro-5-(methylthio)pyrazine is 51.1 Ų, which is approximately double the 25.8 Ų TPSA of the simpler analog 2,3-dichloropyrazine [1]. This increase is attributable to the additional sulfur atom from the methylthio group, which contributes to hydrogen bonding capacity.
TPSA and permeabilityPredicted
+25.3 Ų (98% larger)
Target TPSA 51.1 Ų vs. dichloropyrazine 25.8 Ų
Indicates lower predicted passive permeability.
Relevant for cell-based assay design.
TPSAPermeabilityADME
Evidence Dimension
Topological Polar Surface Area
Target Compound Data
51.1 Ų
Comparator Or Baseline
2,3-Dichloropyrazine: 25.8 Ų
Quantified Difference
+25.3 Ų (98% larger)
Conditions
Computed by Cactvs 3.4.8.24 (PubChem)
Why This Matters
Higher TPSA generally correlates with lower passive membrane permeability, which can be a critical selection criterion when designing compounds for specific cellular or in vivo applications.
Unlike 2,3-dichloropyrazine, which offers only two reactive chlorine sites, 2,3-dichloro-5-(methylthio)pyrazine provides three distinct reactive centers: the 2- and 3-chloro groups for nucleophilic substitution and the 5-methylthio group for oxidation (to sulfoxide/sulfone) or alkylation [1]. In a related study, methylthio-pyrazines were found to be 1.2 × 10² to 3.4 × 10³ times less reactive than their chloro-analogues toward methoxide ion, indicating that the methylthio group is significantly more stable under nucleophilic conditions, allowing for selective chloro substitution without perturbing the methylthio handle [2].
Orthogonal reactivityClass-level inference
k(Cl)/k(SMe) ≈ 120 – 3400
Methylthio group far less reactive toward methoxide
Enables selective chloro substitution while preserving methylthio handle.
Class-level kinetic data; verify on target scaffold.
Reactivity (nucleophilic substitution with methoxide)
Target Compound Data
Not directly measured; class reactivity: methylthio group is 120–3400× less reactive than chloro
Comparator Or Baseline
Chloro-pyrazines (class)
Quantified Difference
Relative reactivity: k(Cl) / k(SMe) = 120 – 3400
Conditions
Reaction with sodium methoxide in methanol
Why This Matters
This orthogonal reactivity enables sequential functionalization, increasing synthetic efficiency and enabling access to more complex molecular architectures.
[1] Cas no 1174517-48-6 (2,3-dichloro-5-(methylsulfanyl)pyrazine). (n.d.). Kuujia.com. Retrieved from https://www.kuujia.com/1174517-48-6.html View Source
[2] Barlin, G. B., & Brown, W. V. (1969). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Journal of the Chemical Society B: Physical Organic, 333–338. https://doi.org/10.1039/J29690000333 View Source
Purity and Cost Comparison
Commercial suppliers offer 2,3-dichloro-5-(methylthio)pyrazine with a standard purity of 97% . In contrast, the simpler analog 2,3-dichloropyrazine is available at 98% purity at a substantially lower price point (e.g., ~$76 for 25g) . The higher cost of the target compound reflects its enhanced synthetic utility and the additional synthetic steps required for its preparation, making it a specialty building block rather than a commodity intermediate.
Higher cost justified when orthogonal reactivity is critical.
Prices vary; verify vendor specifications.
PurityCostProcurement
Evidence Dimension
Purity and Cost
Target Compound Data
Purity: 97%; Price: $2,060 per 1g (AChemBlock, 2026) or ¥210,000 per 1g (Wako)
Comparator Or Baseline
2,3-Dichloropyrazine: Purity: 98%; Price: ~$76 per 25g (Biomart)
Quantified Difference
Cost per gram: target is >100× more expensive
Conditions
Commercial listings as of 2026; prices vary by vendor and quantity
Why This Matters
Procurement decisions should be guided by the specific synthetic requirements; the higher cost is justified when orthogonal reactivity or the methylthio handle is essential.
PurityCostProcurement
Application Scenarios for 2,3-Dichloro-5-(methylthio)pyrazine
Sequential Functionalization
When a synthetic route requires the installation of two different nucleophiles followed by oxidation of a sulfide to a sulfoxide or sulfone, 2,3-dichloro-5-(methylthio)pyrazine is the preferred scaffold. The chloro groups at C2 and C3 can be sequentially substituted under controlled conditions, while the methylthio group at C5 remains inert to nucleophilic attack but can be oxidized later . This is supported by class-level kinetic data showing methylthio groups are 120–3400× less reactive than chloro toward methoxide [1].
Tunable Lipophilicity in Agrochemicals
For the design of crop protection agents where moderate lipophilicity (LogP ~2.5) is desired for balanced translocation within plant tissues, 2,3-dichloro-5-(methylthio)pyrazine offers a more favorable profile than the more lipophilic 3,5-dichloro-2-(methylthio) isomer (LogP 3.7) . This 1.2 log unit difference translates to approximately a 16-fold difference in partition coefficient, which can critically impact foliar uptake and systemicity [1].
Sulfoxide & Sulfone Bioisosteres
In medicinal chemistry programs requiring sulfoxide or sulfone moieties as hydrogen bond acceptors or metabolic soft spots, 2,3-dichloro-5-(methylthio)pyrazine provides a convenient entry point. Its TPSA of 51.1 Ų is more than double that of 2,3-dichloropyrazine (25.8 Ų), and oxidation of the methylthio group further increases polarity [1]. This allows for precise tuning of physicochemical properties without altering the core pyrazine ring.
Specialty Building Block Procurement
When a lead series requires a pyrazine core with orthogonal functional handles, procurement of 2,3-dichloro-5-(methylthio)pyrazine at 97% purity is recommended over cheaper but less versatile analogs like 2,3-dichloropyrazine . The higher cost ($2,060/g vs. <$1/g for 2,3-dichloropyrazine) is justified by the synthetic efficiency gains and expanded chemical space accessible through its unique substitution pattern [1].
Application
Selection Property
Validation Focus
Sequential heterocycle functionalization
Orthogonal Cl/SMe reactivity
Controlled substitution order and oxidation step compatibility
Agrochemical lead optimization
Lipophilicity-based design
Partition coefficient and translocation screening
Sulfoxide/sulfone bioisostere exploration
Polarity modulation via oxidation
Physicochemical property optimization
Specialty intermediate procurement
Orthogonal reactivity and cost profile
Synthetic utility evaluation and cost-benefit analysis
[1] Barlin, G. B., & Brown, W. V. (1969). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Journal of the Chemical Society B: Physical Organic, 333–338. https://doi.org/10.1039/J29690000333 View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.